(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-15-14(4-2-7-17-15)16(21)19-10-5-13(6-11-19)12-20-9-3-8-18-20/h2-4,7-9,13H,5-6,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDFEBJJPAHWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a pyrazole ring, which is known to interact with various biological targets, including enzymes and receptors, and exhibit diverse pharmacological effects. .
Mode of Action
Generally, compounds with a pyrazole ring can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding. The exact mechanism depends on the specific target and the chemical structure of the compound.
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities. These can include pathways related to inflammation, cancer, microbial infections, and more.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. Generally, the pharmacokinetic properties of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors. The 2-methoxy group in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution. .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the known activities of other pyrazole derivatives, it could potentially exhibit a range of effects, such as anti-inflammatory, antitumor, antimicrobial, and more. .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with its target, and its overall efficacy. .
Biological Activity
The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a piperidine ring linked to a pyrazole moiety and a methoxypyridine, which may contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often exert their biological effects through various mechanisms, including:
- Inhibition of Enzymes : Many pyrazole derivatives inhibit key enzymes involved in cellular processes, such as Na+/K+-ATPase and acetylcholinesterase (AChE) .
- Antioxidant Activity : Pyrazoles have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress .
- Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific oncogenes .
Biological Activity Data
Case Study 1: Anticancer Activity
A study evaluated the effect of similar pyrazole derivatives on human glioma cell lines. The results demonstrated that these compounds significantly inhibited cell growth by disrupting the Na+/K+-ATPase activity, which is crucial for maintaining cellular ion balance and membrane potential. The most effective derivatives showed up to a ten-fold increase in growth inhibition compared to standard treatments .
Case Study 2: Enzyme Inhibition
In another investigation, a series of synthesized pyrazole derivatives were tested for their ability to inhibit AChE. The compounds displayed varying degrees of inhibitory activity, with some achieving IC50 values below 5 µM, indicating strong potential for treating conditions like Alzheimer's disease .
Case Study 3: Antioxidant Properties
Research on the antioxidant capacity of related pyrazole compounds revealed that they could significantly lower levels of reactive oxygen species (ROS) in vitro. This suggests a protective role against oxidative damage in cells, which is a common pathway in many diseases .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of molecules that incorporate both pyrazole and piperidine moieties, which are known for their diverse biological activities. The molecular structure can be represented as follows:
- Molecular Formula : C17H20N4O
- Molecular Weight : 300.37 g/mol
The presence of the pyrazole ring is significant as it is often associated with various pharmacological effects, including anti-inflammatory and analgesic properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone exhibit antimicrobial activity. For instance, pyrazole derivatives have been shown to inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties. A study published in Medicinal Chemistry highlighted the effectiveness of pyrazole derivatives against resistant strains of bacteria, emphasizing their potential in treating infections caused by multidrug-resistant organisms .
Anticancer Activity
The compound's structure suggests possible applications in oncology. Pyrazole-based compounds have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. One notable study found that a related compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value in the low micromolar range .
Neurological Applications
The piperidine component of the compound is crucial for its interaction with neurotransmitter systems. Research indicates that similar compounds can act as glycine transporter inhibitors, which may have implications for treating neurological disorders such as schizophrenia and anxiety disorders. A study identified a related piperidine derivative that effectively inhibited GlyT1 with high potency, suggesting potential use in managing conditions linked to glycine dysregulation .
Case Study 1: Antimicrobial Efficacy
A clinical trial explored a series of pyrazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the pyrazole ring significantly enhanced antibacterial activity, paving the way for further development of these compounds as novel antibiotics .
Case Study 2: Cancer Cell Line Studies
In another study focusing on anticancer properties, researchers synthesized several derivatives based on the core structure of this compound. These compounds were tested against various cancer cell lines, revealing promising results with one derivative achieving an IC50 value of 15 µM against MCF7 breast cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Structural and Functional Insights
- Pyrazole vs.
- Substituent Effects: The 2-methoxy group on the pyridine ring in the target compound may enhance solubility compared to the 4-ethoxy group in (5-(4-ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone , where the larger ethoxy group increases lipophilicity.
- Piperidine Linkage: The methyl-bridged piperidine-pyrazole system in the target compound offers conformational flexibility, contrasting with the rigid dihydro-pyrazole-indole fusion in [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone , which may restrict binding to planar active sites.
Pharmacological Potential
The piperidine-pyrazole scaffold is also prevalent in neuromodulator research, hinting at possible CNS applications.
Q & A
Q. What are the key challenges in synthesizing (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, and how can they be addressed methodologically?
The synthesis involves multi-step pathways requiring precise control of reaction conditions. For example:
- Coupling reactions : Optimize catalyst loading (e.g., Pd catalysts for pyrazole-piperidine coupling) and solvent polarity to improve yields .
- Functional group compatibility : Protect the pyrazole nitrogen during piperidine methylation to prevent side reactions .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR : H and C NMR confirm regiochemistry of the pyrazole and piperidine moieties. For example, the 2-methoxypyridine proton resonates at δ 8.2–8.4 ppm, while the pyrazole protons appear as doublets near δ 7.5–7.8 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H] = 353.1874; observed 353.1872) .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Test dimethyl sulfoxide (DMSO) or aqueous buffers with cyclodextrin derivatives for hydrophobic moieties .
- Stability : Perform pH-dependent degradation studies (e.g., pH 7.4 PBS vs. acidic conditions) and monitor via HPLC at 254 nm .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Assay standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
- Metabolite analysis : LC-MS/MS to detect active metabolites that may explain discrepancies in potency .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Analog synthesis : Modify the pyridine methoxy group (e.g., 2-methoxy vs. 3-methoxy) and compare binding affinity using surface plasmon resonance (SPR) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with off-target receptors like serotonin or histamine receptors .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Gene knockout : CRISPR/Cas9-mediated deletion of the putative target (e.g., PI3Kα) to confirm pathway-specific effects .
- Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated Akt levels via Western blot) after treatment .
Q. How can metabolic stability be enhanced without compromising potency?
- Isosteric replacement : Substitute the pyrazole with a triazole to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Replace labile hydrogens (e.g., piperidine methylene) with deuterium to slow metabolism .
Key Citations
- Synthesis optimization:
- Structural characterization:
- Biological activity and SAR:
- Metabolic stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
